molecular formula C11H13N3O B14308690 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-19-7

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine

Katalognummer: B14308690
CAS-Nummer: 113520-19-7
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: FENJCJALMPYFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with oxazolo-pyridine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with an oxazolo-pyridine scaffold makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Eigenschaften

CAS-Nummer

113520-19-7

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-piperidin-1-yl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C11H13N3O/c1-2-7-14(8-3-1)11-13-10-9(15-11)5-4-6-12-10/h4-6H,1-3,7-8H2

InChI-Schlüssel

FENJCJALMPYFKJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.